molecular formula C28H23FN4O2S B11046111 (1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-fluoro-1-[(4-methoxyphenyl)imino]-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-fluoro-1-[(4-methoxyphenyl)imino]-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11046111
M. Wt: 498.6 g/mol
InChI Key: TXPRICMEGBWMQU-UHFFFAOYSA-N
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Description

6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-1-[(4-METHOXYPHENYL)IMINO]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE is a complex organic compound that features a benzimidazole moiety, a fluorinated aromatic ring, and a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-1-[(4-METHOXYPHENYL)IMINO]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE can be achieved through a multi-step processThe reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reflux temperatures being employed to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-1-[(4-METHOXYPHENYL)IMINO]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-1-[(4-METHOXYPHENYL)IMINO]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-1-[(4-METHOXYPHENYL)IMINO]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-1-[(4-METHOXYPHENYL)IMINO]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE is unique due to its combination of a benzimidazole moiety, a fluorinated aromatic ring, and a pyrroloquinoline core. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.

Properties

Molecular Formula

C28H23FN4O2S

Molecular Weight

498.6 g/mol

IUPAC Name

9-(1H-benzimidazol-2-ylsulfanylmethyl)-6-fluoro-3-(4-methoxyphenyl)imino-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C28H23FN4O2S/c1-28(2)14-16(15-36-27-31-22-6-4-5-7-23(22)32-27)20-12-17(29)13-21-24(26(34)33(28)25(20)21)30-18-8-10-19(35-3)11-9-18/h4-14H,15H2,1-3H3,(H,31,32)

InChI Key

TXPRICMEGBWMQU-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=NC4=CC=C(C=C4)OC)C3=CC(=C2)F)CSC5=NC6=CC=CC=C6N5)C

Origin of Product

United States

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